molecular formula C9H12O2 B14498667 penta-2,4-dienyl 2-methylprop-2-enoate CAS No. 64194-43-0

penta-2,4-dienyl 2-methylprop-2-enoate

Cat. No.: B14498667
CAS No.: 64194-43-0
M. Wt: 152.19 g/mol
InChI Key: YWDDJMNCRQNVJQ-UHFFFAOYSA-N
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Description

Penta-2,4-dienyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H12O2. It is an ester derived from penta-2,4-dien-1-ol and 2-methylprop-2-enoic acid. This compound is known for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penta-2,4-dienyl 2-methylprop-2-enoate can be synthesized through an esterification reaction between penta-2,4-dien-1-ol and 2-methylprop-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Penta-2,4-dienyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Penta-2,4-dienyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of penta-2,4-dienyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The conjugated double bonds in its structure allow it to participate in electron transfer reactions and form stable intermediates. These interactions can affect biological pathways and processes, making it a compound of interest in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dienyl acetate: Similar structure but with an acetate group instead of the 2-methylprop-2-enoate group.

    2-Methylprop-2-enoic acid esters: Various esters derived from 2-methylprop-2-enoic acid with different alcohols.

Uniqueness

Penta-2,4-dienyl 2-methylprop-2-enoate is unique due to its conjugated double bonds and the presence of the 2-methylprop-2-enoate group

Properties

CAS No.

64194-43-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

penta-2,4-dienyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O2/c1-4-5-6-7-11-9(10)8(2)3/h4-6H,1-2,7H2,3H3

InChI Key

YWDDJMNCRQNVJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC=CC=C

Origin of Product

United States

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